6-Aminobenzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminobenzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. . The presence of an amino group at the 6-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. This reaction proceeds via a tandem [3,3]-sigmatropic rearrangement, resulting in the formation of 2-aminobenzofuran derivatives . Another approach involves the coupling of benzofuran-2-carboxylic acid with appropriate amines under suitable reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction optimization techniques is crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Aminobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
6-Aminobenzofuran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: It is explored for its potential therapeutic applications, including anticancer and antiviral drugs.
Wirkmechanismus
The mechanism of action of 6-Aminobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group at the 6-position and the carboxylic acid group at the 2-position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound without the amino and carboxylic acid groups.
2-Aminobenzofuran: Lacks the carboxylic acid group.
6-Aminobenzofuran: Lacks the carboxylic acid group at the 2-position.
Uniqueness: 6-Aminobenzofuran-2-carboxylic acid is unique due to the presence of both the amino group at the 6-position and the carboxylic acid group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H7NO3 |
---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
6-amino-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,10H2,(H,11,12) |
InChI-Schlüssel |
SGRHNPJNOPYEBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)OC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.